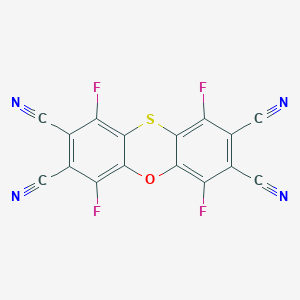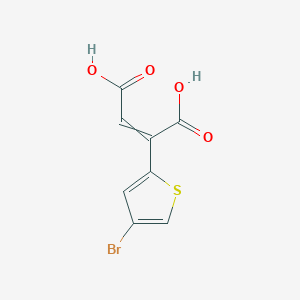![molecular formula C11H13F5Si B14181665 (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane CAS No. 918447-05-9](/img/structure/B14181665.png)
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane is a chemical compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 4-(trifluoromethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane typically involves the reaction of a silicon-containing precursor with appropriate fluorinated reagents. One common method involves the hydrosilylation of a fluorinated olefin with a silane compound under the influence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under basic conditions.
Major Products
The major products of these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique fluorinated structure makes it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane exerts its effects is primarily through its interactions with other molecules via its silicon and fluorine atoms. The silicon atom can form strong bonds with various elements, while the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions and as a functional component in materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)(difluoro)[4-methylphenyl]silane: Similar structure but with a methyl group instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-chlorophenyl]silane: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(Butan-2-yl)(difluoro)[4-bromophenyl]silane: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane imparts unique properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and material science applications.
Propriétés
Numéro CAS |
918447-05-9 |
|---|---|
Formule moléculaire |
C11H13F5Si |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
butan-2-yl-difluoro-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C11H13F5Si/c1-3-8(2)17(15,16)10-6-4-9(5-7-10)11(12,13)14/h4-8H,3H2,1-2H3 |
Clé InChI |
QBLNFADOGHOFRY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC=C(C=C1)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


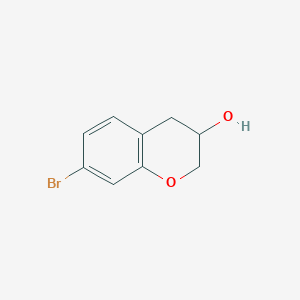
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
![{[(2,2,6,6-Tetramethylcyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14181596.png)
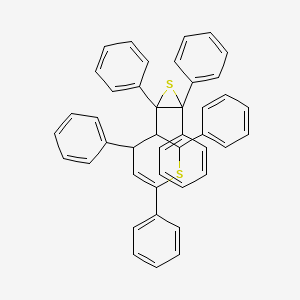
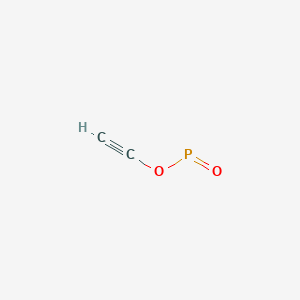
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)


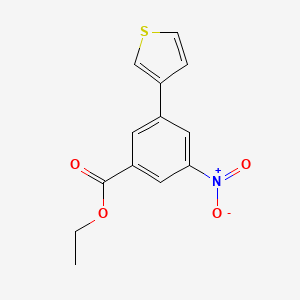
![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)
![2-{5-(3-Methylphenyl)-1-[(naphthalen-2-yl)methyl]-1H-indol-3-yl}acetamide](/img/structure/B14181638.png)
